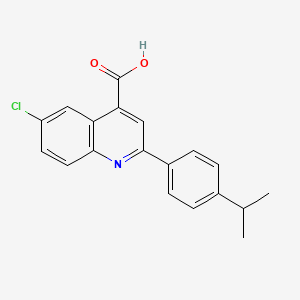

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is systematically named according to IUPAC guidelines as 6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid . This nomenclature reflects its core quinoline structure, a bicyclic system comprising a benzene ring fused to a pyridine ring. The numbering begins at the nitrogen atom in the pyridine ring, with substituents assigned positions based on this framework:

- A chlorine atom at position 6 of the quinoline scaffold.

- A 4-isopropylphenyl group (para-isopropyl-substituted benzene) at position 2.

- A carboxylic acid functional group at position 4.

The molecular formula C₁₉H₁₆ClNO₂ corresponds to a molecular weight of 325.79 g/mol . Key structural features include the planar quinoline core, the electron-withdrawing chlorine atom, and the hydrophobic isopropylphenyl moiety, which collectively influence the compound’s physicochemical properties.

| Feature | Description |

|---|---|

| Core structure | Quinoline (C₉H₆N) fused bicyclic system |

| Substituents | -Cl (position 6), -C₆H₄-C(CH₃)₂ (position 2), -COOH (position 4) |

| Molecular weight | 325.79 g/mol |

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray diffraction (XRD) data for this specific compound are not explicitly reported in the provided sources, crystallographic studies of analogous quinoline derivatives offer insights. For example, methyl 2-phenylquinoline-4-carboxylate (a structurally similar compound) exhibits a non-planar quinoline core due to puckering of the pyridine ring, with dihedral angles of 7.49° between the quinoline and phenyl planes. Such deviations from planarity are common in substituted quinolines and arise from steric interactions between substituents.

In general, quinoline carboxylic acids form hydrogen-bonded dimers via their carboxyl groups, as observed in 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide . For this compound, intermolecular hydrogen bonds between the carboxylic acid and quinoline nitrogen are likely, influencing crystal packing and stability.

Spectroscopic Identification Techniques (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The aromatic protons of the quinoline core resonate between δ 7.5–9.0 ppm. The isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm, J = 6.8 Hz), while the methine proton resonates near δ 2.9 ppm. The carboxylic acid proton is typically absent due to exchange broadening in deuterated solvents.

- ¹³C NMR : Key signals include the carboxyl carbon (δ 168–170 ppm), quinoline carbons (δ 120–150 ppm), and isopropyl carbons (δ 22–34 ppm).

Infrared (IR) Spectroscopy:

- Strong absorption at 1700–1720 cm⁻¹ corresponds to the carboxylic acid C=O stretch.

- Aromatic C–H stretches appear near 3050 cm⁻¹ , while the C–Cl bond shows a signal at 550–650 cm⁻¹ .

UV-Vis Spectroscopy:

The conjugated π-system of the quinoline core absorbs strongly in the 250–320 nm range, with shifts depending on substituent electronic effects. The chlorine atom’s electron-withdrawing nature may cause a bathochromic shift compared to unsubstituted quinoline.

Mass Spectrometry (MS):

Electrospray ionization (ESI) typically yields a molecular ion peak at m/z 325.79 [M+H]⁺ , with fragmentation patterns including loss of CO₂ (44 Da) and the isopropylphenyl group (134 Da).

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.2–8.6 (quinoline H), δ 7.3–7.7 (phenyl H), δ 1.2–1.4 (isopropyl CH₃) |

| IR | 1700–1720 cm⁻¹ (C=O), 550–650 cm⁻¹ (C–Cl) |

| UV-Vis | λₘₐₓ ≈ 280 nm (π→π* transition) |

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) calculations predict the optimized geometry of this compound to adopt a twisted conformation, with the isopropylphenyl group rotated 15–25° relative to the quinoline plane. This minimizes steric clash between the isopropyl group and the chlorine atom.

Key computational findings include:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electronic stability.

- Electrostatic Potential : Negative charge localization at the carboxylate oxygen and quinoline nitrogen, favoring hydrogen bonding.

- Torsional Barriers : Rotation of the isopropylphenyl group has an energy barrier of 20–25 kcal/mol , suggesting restricted rotation at room temperature.

| Parameter | DFT-Predicted Value |

|---|---|

| Bond length (C4–COOH) | 1.46 Å |

| Dihedral angle (C2–Ph) | 18.5° |

| Dipole moment | 5.2 Debye |

Properties

IUPAC Name |

6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEYMSBCBMFBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391241 | |

| Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897560-12-2 | |

| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for Quinoline-4-carboxylic Acid Derivatives

The synthesis of quinoline-4-carboxylic acid derivatives, including 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, generally follows a sequence of:

- Formation of the quinoline core via condensation reactions.

- Introduction of substituents at the 2- and 6-positions.

- Functionalization of the 4-position with a carboxylic acid group.

A representative industrially applicable method for quinoline-4-carboxylic acid derivatives involves:

- Condensation of isatin derivatives with acetone under strongly basic conditions to form 2-toluquinoline-4-carboxylic acid intermediates.

- Addition reaction with substituted benzaldehydes (e.g., 4-isopropylbenzaldehyde) to introduce the aryl group at the 2-position.

- Dehydration under acid anhydride conditions to form vinyl quinoline intermediates.

- Oxidation using strong oxidizers such as potassium permanganate to introduce carboxyl groups.

- Decarboxylation and purification steps to yield the final quinoline-4-carboxylic acid derivative.

This method is noted for its mild reaction conditions, high yields, and suitability for industrial scale-up.

Detailed Stepwise Preparation Method

Specific Considerations for 6-Chloro and 4-Isopropylphenyl Substitutions

- 6-Chloro substitution is typically introduced either by starting with a 6-chloro-substituted isatin or by chlorination of the quinoline intermediate at the 6-position before or after ring formation.

- The 4-isopropylphenyl group is introduced via the benzaldehyde used in the condensation step (Step 2), where 4-isopropylbenzaldehyde replaces phenyl aldehyde to yield the desired aryl substitution.

- Reaction conditions such as temperature, pH, and reaction time are optimized to maintain selectivity and yield.

Alternative Synthetic Routes and Related Compounds

- Quinoline derivatives with similar substitution patterns have been synthesized using Doebner–Miller reactions or Skraup synthesis , but these often require harsher conditions and may have lower selectivity for the 4-carboxylic acid group.

- For example, 6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, a close analog, is synthesized via multi-step condensation and oxidation starting from commercially available precursors, emphasizing careful control of reaction parameters to optimize yield and purity.

- Modifications such as using different oxidizers (e.g., potassium bichromate, cobalt salts) or bases (potassium tert-butoxide) can be employed depending on scale and desired purity.

Summary Table of Key Reagents and Conditions

| Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Isatin, acetone, NaOH/KOH | 25-35 (stir), reflux 5-15 | 5-15 | ~99 | Formation of quinoline core |

| 2 | 4-Isopropylbenzaldehyde | 95-105 | 1-6 | ~85 | Arylation at 2-position |

| 3 | Diacetyl oxide (acetic anhydride) | 115-125 | 2-8 | - | Dehydration step |

| 4 | KMnO4, NaOH | 35-45 | 2-8 | - | Oxidation to dicarboxylic acid |

| 5 | m-Xylene reflux | Reflux | Variable | - | Decarboxylation and purification |

Research Findings and Industrial Relevance

- The described method offers high yields, mild reaction conditions, and cost-effective raw materials , making it suitable for industrial-scale synthesis of quinoline-4-carboxylic acid derivatives including this compound.

- The process is robust, with well-defined purification steps ensuring product purity suitable for further pharmaceutical or research applications.

- The synthetic route is adaptable to various substituted benzaldehydes, allowing structural diversification for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 4-isopropylphenyl group in the target compound likely enhances membrane permeability compared to polar analogs like 3j .

- Solubility : Hydroxy and methoxy substituents (e.g., 3j) improve aqueous solubility but may reduce bioavailability due to increased polarity.

- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) could hinder binding to enzymatic targets .

Anticancer Activity

- 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid): 82.9% growth inhibition in MCF-7 breast cancer cells. Potent inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), linked to anticancer effects .

Antitubercular Activity

- Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate: MIC = 16 µg/mL against Mycobacterium tuberculosis H₃₇Rv. Inhibits Mtb gyrase supercoiling at 10 µM, with strong docking affinity .

- Carboxylic Acid vs. Ester Analogs :

Physical and Spectroscopic Properties

Biological Activity

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for various biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of topoisomerases, particularly topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Target Enzymes

- Topoisomerase II : Inhibits DNA replication and transcription.

- Other Enzymes : May interact with various metabolic enzymes, affecting cellular metabolism and signaling pathways.

Antibacterial Activity

Recent studies have shown that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties. Specifically, this compound has been evaluated against several bacterial strains using the agar diffusion method. The results indicated effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

The compound's activity was compared to established antibiotics such as ampicillin and gentamicin, demonstrating promising results .

Antitumor Activity

In cancer research, this compound has shown potential in inhibiting the proliferation of various cancer cell lines. The mechanism involves disrupting cell cycle progression and inducing apoptosis. For instance, studies have indicated that it can lead to significant reductions in colony formation in leukemic cell lines .

Study 1: Antibacterial Evaluation

A comparative study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound. The results are summarized in Table 1.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 17 | |

| Ampicillin | Staphylococcus aureus | 20 |

| Gentamicin | Escherichia coli | 22 |

Study 2: Antitumor Effects

In a study focusing on leukemic cells, treatment with this compound resulted in a dose-dependent decrease in colony formation ability (Table 2).

| Concentration (µM) | Colony Formation (%) |

|---|---|

| 0.2 | 93.2 |

| 0.4 | 13.4 |

| 0.8 | 4.1 |

Q & A

[Basic] What are the recommended synthetic routes for 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid?

The synthesis typically involves chlorination and condensation steps. A common method uses POCl₃ in DMF to introduce chlorine at the quinoline 6-position. For example:

- Step 1 : React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with excess POCl₃ (10 eq.) in DMF at 100°C for 4 hours to yield 2-chloroquinoline-4-carboxylic acid .

- Step 2 : Introduce the 4-isopropylphenyl group via Suzuki-Miyaura coupling using palladium catalysts or nucleophilic substitution under basic conditions. Optimize yields by controlling reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., THF or DMF) .

Post-synthetic purification via silica gel chromatography (e.g., 20% ethyl acetate/petroleum ether) ensures >95% purity .

[Basic] How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 8.36 ppm for quinoline protons in DMSO-d₆) and integration ratios .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1685 cm⁻¹ for carboxylic acid) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ = 358.17 for chlorinated derivatives) and isotopic patterns for chlorine .

- HPLC : Assess purity (>97% via reverse-phase methods) .

[Advanced] How to resolve contradictions in NMR data between synthetic batches?

Contradictions often arise from residual solvents , tautomerism , or diastereomeric impurities . Mitigation strategies:

- Use deuterated solvents (e.g., DMSO-d₆) and ensure complete solvent evaporation .

- Perform variable-temperature NMR to identify tautomeric equilibria .

- Compare with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .

[Advanced] What computational methods are used to study its mechanism of action?

- Molecular Docking : Simulate binding to target proteins (e.g., Mycobacterium tuberculosis gyrase) using software like AutoDock. The compound’s carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Asp73), while the chloro-isopropylphenyl moiety enhances hydrophobic interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

[Basic] What safety protocols are recommended for handling this compound?

While specific GHS data is limited, general precautions include:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to limit inhalation of vapors (e.g., POCl₃ or DMF) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

[Advanced] How to design derivatives to improve antitubercular activity?

- Structural Modifications :

- Replace chlorine with electron-withdrawing groups (e.g., Br, CF₃) to enhance target binding .

- Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl esters show MIC = 16 µg/mL against Mtb H37Rv) .

- Library Synthesis : Use parallel reactions (e.g., Steglich esterification) to generate 40+ derivatives for high-throughput screening .

[Basic] What is the role of the carboxylic acid group in its reactivity?

The carboxylic acid enables:

- Salt Formation : Improves solubility in polar solvents (e.g., NaOH-mediated deprotonation) .

- Derivatization : Forms amides or esters via activation with SOCl₂ or coupling agents (e.g., EDC/HOBt) .

- Coordination Chemistry : Binds metal ions (e.g., Cd²⁺) in complexes studied for catalytic or medicinal applications .

[Advanced] How to address low yields in large-scale synthesis?

- Optimize Catalysts : Use Pd/Cu catalysts for Suzuki coupling (≥80% yield) .

- Continuous Flow Reactors : Enhance heat/mass transfer for chlorination steps .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for scalability .

[Basic] What spectroscopic techniques confirm the compound’s structure?

- UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~300 nm) in quinoline derivatives .

- Fluorescence Spectroscopy : Monitor emission at 400–450 nm (excitation at 350 nm) for quality control .

- X-ray Crystallography : Resolve crystal packing using SHELXL refinement (R-factor < 0.05) .

[Advanced] How to use crystallography data for structure refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.